
2-(4-Chlorobutyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobutyl)oxolane is an organic compound with the molecular formula C₈H₁₅ClO. It is a member of the oxolane family, which are cyclic ethers known for their versatility in chemical reactions and applications. This compound is characterized by the presence of a chlorobutyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobutyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of a catalyst. One common method includes the use of phosphorus oxychloride and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chlorobutyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Various substituted oxolanes.
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or other reduced compounds.
Applications De Recherche Scientifique
2-(4-Chlorobutyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobutyl)oxolane involves its interaction with various molecular targets. The chlorobutyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The oxolane ring can participate in ring-opening reactions, which are crucial in polymerization processes. These interactions are mediated by specific enzymes and catalysts that facilitate the chemical transformations .
Comparaison Avec Des Composés Similaires
2-(4-Chlorobutyl)-1,3-dioxolane: Similar in structure but contains an additional oxygen atom in the ring.
Tetrahydrofuran: A simpler cyclic ether without the chlorobutyl group.
Dioxolane: Another cyclic ether with different substitution patterns
Uniqueness: 2-(4-Chlorobutyl)oxolane is unique due to its specific chlorobutyl substitution, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H15ClO |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
2-(4-chlorobutyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7H2 |
Clé InChI |
ICVIWEDRZANPDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



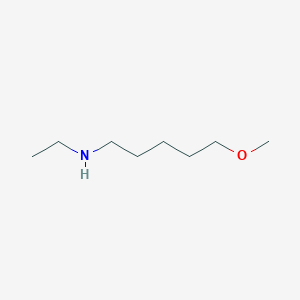
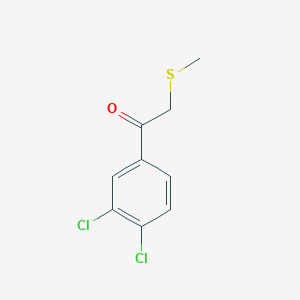
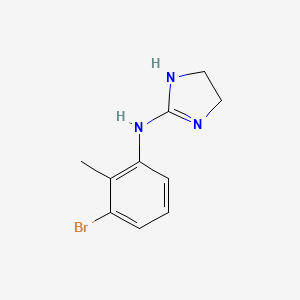
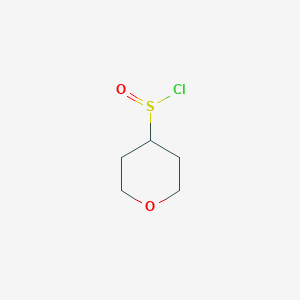
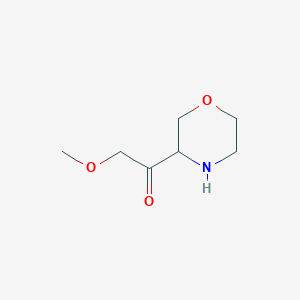
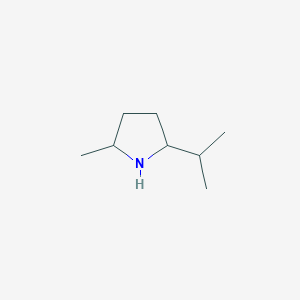
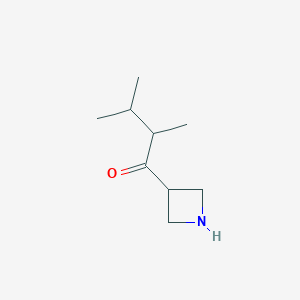
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
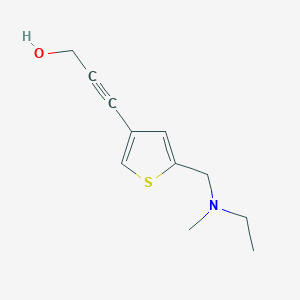
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)
![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
